molecular formula C18H18FNO4 B2927645 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-55-6

4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2927645
CAS No.: 1798679-55-6
M. Wt: 331.343
InChI Key: WSFXFEGSYRCCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(3-Fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798679-55-6) is a synthetic chemical compound with a molecular formula of C18H18FNO4 and a molecular weight of 331.34 g/mol . This reagent features a complex structure that incorporates both a piperidine and a pyran-2-one moiety, making it a molecule of interest in advanced pharmacological and medicinal chemistry research. The structural architecture of this compound suggests significant potential for interaction with biological targets. The compound shares a core structural motif with molecules investigated as cannabinoid receptor 1 (CB1) ligands . Research into such compounds aims to develop peripherally acting CB1 inverse agonists, which are investigated for the treatment of metabolic disorders, diabetes, and hepatic fibrosis while aiming to circumvent the neuropsychiatric side effects associated with central nervous system exposure . The presence of the fluorobenzoyl group is a common feature in drug discovery, often used to fine-tune properties like binding affinity, metabolic stability, and membrane permeability. Furthermore, the 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry. Pyran-based derivatives are extensively studied for a wide range of therapeutic areas and have demonstrated documented bioactivities relevant to neurodegenerative conditions such as Alzheimer's disease . This adds another dimension to the compound's utility as a key intermediate or building block for developing novel bioactive molecules. This product is supplied for laboratory research use only. It is strictly not intended for human consumption, diagnostic applications, or any therapeutic use.

Properties

IUPAC Name

4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFXFEGSYRCCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry. Its structural features include a piperidine ring, a fluorobenzoyl group, and a pyranone core, which are common motifs in many bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18FNO4
  • Molecular Weight : 331.34 g/mol
  • CAS Number : 1798679-55-6

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds structurally related to this pyranone have shown inhibitory effects on tyrosinase (TYR), which is crucial in melanin biosynthesis. The IC50 values for related compounds indicate effective inhibition at low micromolar concentrations .
  • Neuroprotective Effects :
    • Compounds with similar structures have been evaluated for neuroprotective properties against neurodegenerative diseases such as Alzheimer's. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
  • Antioxidant Activity :
    • The compound has shown potential antioxidant activity, which can mitigate oxidative stress in cells. This property is important for preventing cellular damage associated with various diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Competitive Inhibition : As noted in studies on related compounds, they act as competitive inhibitors for enzyme binding sites, affecting substrate interaction and enzymatic activity .
  • Receptor Binding : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, which may contribute to its neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

StudyFindings
Study 1Demonstrated that derivatives of fluorobenzylpiperazine had significant inhibitory effects on TYR with IC50 values ranging from 5 to 40 μM.
Study 2Investigated multitarget-directed ligands for Alzheimer's treatment; highlighted the importance of structural modifications for enhancing AChE inhibition.
Discussed the synthesis and characterization of similar compounds showing promising biological activities across various assays.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The 3-fluorobenzoyl ester moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-Mediated Saponification :
    Hydrolysis of the benzoyl ester group using aqueous NaOH or KOH can yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization .

Reaction TypeConditionsReagentsProductSource
Ester HydrolysisBasic (pH > 12)NaOH, H₂O4-((1-(3-carboxypiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • Acid-Catalyzed Cleavage :
    Strong acids (e.g., HCl) may cleave the ester bond, though competing hydrolysis of the pyranone ring could occur .

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen can undergo alkylation or acylation reactions. For instance:

  • Reductive Amination :
    Reaction with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) introduces alkyl groups to the piperidine nitrogen .

Reaction TypeConditionsReagentsProductSource
N-AlkylationRoom temperature, MeOHBenzaldehyde, NaBH₃CN4-((1-(3-fluorobenzoyl)-N-benzylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • Acylation :
    Treatment with acyl chlorides (e.g., acetyl chloride) modifies the piperidine nitrogen, enhancing lipophilicity .

Pyranone Ring Reactivity

The pyran-2-one core participates in cycloadditions and nucleophilic attacks:

  • Michael Addition :
    The electron-deficient carbonyl group reacts with nucleophiles (e.g., amines, Grignard reagents). For example, secondary amines can attack the α,β-unsaturated carbonyl system .

Reaction TypeConditionsReagentsProductSource
Michael AdditionReflux, EtOHMorpholine4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-3-morpholino-2H-pyran-2-one
  • Ring-Opening Reactions :
    Strong bases (e.g., KOH) or nucleophiles (e.g., H₂O/ROH under acidic conditions) can open the pyranone ring, forming dicarbonyl intermediates .

Catalytic Coupling Reactions

The fluorobenzoyl aromatic ring may participate in cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Using Pd catalysts, the fluorine substituent can act as a leaving group, enabling aryl-aryl bond formation .

Reaction TypeConditionsReagentsProductSource
Suzuki Coupling80°C, DMFPhenylboronic acid, Pd(PPh₃)₄4-((1-(3-biphenylcarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Electrophilic Aromatic Substitution

The 3-fluorobenzoyl group’s electron-deficient aromatic ring can undergo nitration or sulfonation, albeit with moderate regioselectivity due to fluorine’s deactivating effect .

Reaction TypeConditionsReagentsProductSource
Nitration0–5°C, H₂SO₄/HNO₃HNO₃, H₂SO₄4-((1-(3-fluoro-5-nitrobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Photochemical and Thermal Stability

Pyran-2-one derivatives are prone to photochemical [2+2] cycloadditions or thermal rearrangements. For example:

  • Photodimerization :
    UV irradiation induces dimerization via the α,β-unsaturated carbonyl system .

Key Research Findings

  • The fluorobenzoyl group enhances metabolic stability compared to non-fluorinated analogs .

  • Piperidine nitrogen modifications significantly alter biological activity (e.g., solubility, target affinity) .

  • Pyranone ring-opening products exhibit increased reactivity in downstream syntheses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound : 4-((1-(3-Fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 3-Fluorobenzoyl on piperidine; 6-methylpyran-2-one Likely C₁₈H₁₈FNO₄* ~331 Fluorine enhances lipophilicity; pyran-2-one core improves metabolic stability. N/A
14a : 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea 3-Fluoro-4-(trifluoromethyl)benzoyl; urea group C₂₄H₂₄F₄N₃O₄ ~518.47 Trifluoromethyl increases electron-withdrawing effects; urea adds hydrogen-bonding capacity.
8b : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide 3-Fluoro-4-(trifluoromethyl)benzamide; ethylthioureido C₂₃H₂₅F₄N₃O₂S ~507.53 Thiourea moiety may improve metal-binding properties; higher molecular weight.
Compound from : 4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 3-(2-Ethoxyphenyl)propanoyl C₂₂H₂₇NO₅ 385.5 Ethoxyphenyl enhances aromatic stacking; propanoyl linker increases flexibility.
Compound from : 4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Azetidine ring; indole-acetyl group C₁₉H₁₈N₂O₄ 338.4 Smaller azetidine ring alters conformation; indole introduces π-π interactions.
Compound from : 3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one Hydroxymethyl; methylpiperazinylmethyl C₁₂H₁₇N₃O₄ 283.29 Polar groups improve solubility; potential for protonation at physiological pH.

*Estimated based on structural similarity to analogs.

Key Structural Differences and Implications

Substituents on the Benzoyl/Piperidine Moiety: The target compound features a 3-fluorobenzoyl group, which balances lipophilicity and electronic effects. In contrast, 14a () incorporates a 3-fluoro-4-(trifluoromethyl)benzoyl group, significantly increasing electron-withdrawing properties and steric bulk. This may enhance target binding but reduce solubility.

Compound from () replaces the pyran-2-one with a 4H-pyran-4-one core and adds hydroxymethyl/methylpiperazinyl groups, increasing polarity and enabling ionic interactions.

Functional Group Additions: Urea derivatives (14a, 14b) () introduce hydrogen-bond donors/acceptors, enhancing affinity for polar binding pockets. Ethoxyphenylpropanoyl () () adds aromatic bulk and ether linkages, which may influence pharmacokinetics through extended half-life.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Polar groups like hydroxymethyl () or methylpiperazinyl () improve solubility, critical for oral bioavailability.
  • Metabolic Stability : The pyran-2-one core in the target compound resists oxidation, whereas thiourea (8b) or indole () groups may introduce metabolic hotspots.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Answer : A key step involves coupling fluorinated benzoyl groups to piperidine intermediates. For example, hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) is critical for deprotection and carboxylate formation, as demonstrated in similar piperidine derivatives . Metal-free fluorination strategies, such as those using β-CF3 aryl ketones under mild conditions, may also be adapted for introducing fluorine atoms into the core structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : Comprehensive characterization requires multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm fluorine incorporation and structural integrity. High-resolution mass spectrometry (HRMS) is critical for validating molecular weight, as discrepancies between calculated and observed values (e.g., ±0.001 Da) can indicate impurities or isomerization . Additionally, IR spectroscopy helps identify carbonyl and ether functional groups in the pyran-2-one and benzoyl moieties.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Answer : Systematic variation of catalysts, solvents, and temperatures is necessary. For example, metal-free conditions (e.g., using K₃PO₄ and Pd(PPh₃)₄ in DMF/water mixtures) have achieved high yields (up to 95%) in fluorinated pyridazine syntheses . Reaction time optimization (e.g., 17 hours for hydrolysis) and stoichiometric adjustments (e.g., excess HCl) can mitigate side reactions . Parallel experimentation with scaled-down batches (e.g., 19.95 g vs. 61.9 g) aids in identifying scalable protocols .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

  • Answer : Discrepancies in HRMS or NMR shifts often arise from unaccounted stereoelectronic effects or solvation. For example, ¹⁹F NMR chemical shifts in fluorinated pyrimidines can vary by ±1 ppm due to solvent polarity . Validating computational models (e.g., DFT calculations) against experimental data from structurally analogous compounds (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2-ones) can refine predictive accuracy .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

  • Answer : Randomized block designs with split-split plots are effective for controlling variables like rootstock effects or harvest timing in pharmacological assays . For in vitro studies, dose-response curves using replicates (e.g., 4 replicates with 5 plants each) ensure statistical robustness. Biological activity assessment should include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling against cancer cell lines, as seen in pyrazole-based lamellarin analogs .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Answer : SAR studies require synthesizing analogs with modified substituents (e.g., replacing 3-fluorobenzoyl with chloro or methoxy groups) and comparing their bioactivity. For example, pyridazin-3(2H)-one derivatives with trifluoromethyl groups exhibit distinct binding affinities due to electron-withdrawing effects . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical residues in target proteins .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with literature values for fluorinated heterocycles (e.g., δ ~160 ppm for ¹⁹F in 4-fluoropyrimidines) .
  • Statistical Analysis : Use ANOVA to assess significance in biological assays, accounting for variables like trellis systems or rootstock interactions .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor deviations can alter yields in hydrolysis or coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.